molecular formula C13H15N3O5S B5154313 5-(dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide

5-(dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide

Cat. No.: B5154313
M. Wt: 325.34 g/mol
InChI Key: KIOSQYJKEWBSFV-UHFFFAOYSA-N
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Description

5-(Dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with a dimethylsulfamoyl group, a methoxy group, and an oxazole ring

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-16(2)22(18,19)9-4-5-11(20-3)10(8-9)13(17)14-12-6-7-21-15-12/h4-8H,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOSQYJKEWBSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the methoxy group. The final step involves the formation of the oxazole ring through cyclization reactions. Specific reagents and conditions may vary, but common reagents include dimethyl sulfate, methanol, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the sulfamoyl group, leading to different products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-(Dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxazole ring and the sulfamoyl group are key functional groups that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxazole ring and the dimethylsulfamoyl group makes it a versatile compound for various applications in research and industry.

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